Cas no 84646-68-4 (Dimethyl 3-Cyclopentene-1,1-dicarboxylate)

Dimethyl 3-Cyclopentene-1,1-dicarboxylate is a versatile cyclic diester compound characterized by its reactive cyclopentene ring and two ester functional groups. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing cyclopentane-based frameworks and functionalized derivatives. The compound's high reactivity in Diels-Alder and Michael addition reactions enables its use in the preparation of complex molecules, including pharmaceuticals and fine chemicals. Its ester groups also facilitate further derivatization through hydrolysis, reduction, or transesterification. The product is typically supplied as a stable, high-purity liquid or solid, ensuring consistent performance in synthetic applications. Its balanced reactivity and selectivity make it a useful building block in medicinal and materials chemistry research.
Dimethyl 3-Cyclopentene-1,1-dicarboxylate structure
84646-68-4 structure
Product name:Dimethyl 3-Cyclopentene-1,1-dicarboxylate
CAS No:84646-68-4
MF:C9H12O4
Molecular Weight:184.189183235168
MDL:MFCD00154460
CID:60743
PubChem ID:699253

Dimethyl 3-Cyclopentene-1,1-dicarboxylate 化学的及び物理的性質

名前と識別子

    • Dimethyl cyclopent-3-ene-1,1-dicarboxylate
    • Dimethyl 3-cyclopentene dicarbonate
    • Dimethyl 3-cyclopentene-1,1-dicarboxylate
    • dimethyl cyclopent-3-en-1,1-dicarboxylate
    • methyl 1-(Methoxycarbonyl)cyclopent-3-enecarboxylate
    • 3-Cyclopentene-1,1-dicarboxylic acid, dimethyl ester (9CI)
    • 1,1-Dimethyl cyclopent-3-ene-1,1-dicarboxylate
    • HMS1394L18
    • AKOS001038189
    • CS-0061802
    • AS-15542
    • BCP24344
    • W16710
    • Z56766443
    • SCHEMBL7090808
    • dimethylcyclopent-3-ene-1,1-dicarboxylate
    • 84646-68-4
    • PQMIUYZOJQILOZ-UHFFFAOYSA-N
    • 3-Cyclopentene-1,1-dicarboxylic acid dimethyl ester
    • Enamine_000260
    • DB-080903
    • DTXSID90351391
    • MFCD00154460
    • Dimethyl-3-cyclopentene-1,1-dicarboxylate
    • Dimethyl 3-Cyclopentene-1,1-dicarboxylate
    • MDL: MFCD00154460
    • インチ: 1S/C9H12O4/c1-12-7(10)9(8(11)13-2)5-3-4-6-9/h3-4H,5-6H2,1-2H3
    • InChIKey: PQMIUYZOJQILOZ-UHFFFAOYSA-N
    • SMILES: O=C(C1(CC=CC1)C(OC)=O)OC

計算された属性

  • Exact Mass: 184.073559g/mol
  • Surface Charge: 0
  • XLogP3: 1.1
  • 水素結合ドナー数: 0
  • Hydrogen Bond Acceptor Count: 4
  • 回転可能化学結合数: 4
  • Exact Mass: 184.073559g/mol
  • 単一同位体質量: 184.073559g/mol
  • Topological Polar Surface Area: 52.6Ų
  • Heavy Atom Count: 13
  • 複雑さ: 228
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • Defined Bond Stereocenter Count: 0
  • 不確定化学結合立体中心数: 0
  • Covalently-Bonded Unit Count: 1

じっけんとくせい

  • 密度みつど: 1.183
  • Boiling Point: 205.1 ℃ at 760 mmHg
  • フラッシュポイント: 91.5°C
  • Refractive Index: 1.483
  • PSA: 52.60000
  • LogP: 0.66880

Dimethyl 3-Cyclopentene-1,1-dicarboxylate Security Information

Dimethyl 3-Cyclopentene-1,1-dicarboxylate 税関データ

  • 税関コード:2917209090
  • 税関データ:

    中国税関コード:

    2917209090

    概要:

    HS:29172900その他(シクロアルカン/シクロオレフィン/シクロテルペン)ポリカルボン酸付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査

    要約:

    2917209090他のシクロアルキル、シクロまたはシクロエーテルポリカルボン酸およびその無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監督条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%

Dimethyl 3-Cyclopentene-1,1-dicarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
D472103-500mg
Dimethyl 3-Cyclopentene-1,1-dicarboxylate
84646-68-4
500mg
$ 80.00 2022-06-05
eNovation Chemicals LLC
D515824-100g
methyl 1-(Methoxycarbonyl)cyclopent-3-enecarboxylate
84646-68-4 95%
100g
$698 2024-08-03
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD03052-25g
Dimethyl Cyclopent-3-ene-1,1-dicarboxylate
84646-68-4 97
25g
$1100 2021-06-26
1PlusChem
1P008HH9-25g
Dimethyl cyclopent-3-ene-1,1-dicarboxylate
84646-68-4 98%
25g
$79.00 2025-02-24
Aaron
AR008HPL-250mg
Dimethyl cyclopent-3-ene-1,1-dicarboxylate
84646-68-4 98%
250mg
$5.00 2025-01-23
abcr
AB357813-25g
3-Cyclopentene-1,1-dicarboxylic acid dimethyl ester, 96%; .
84646-68-4 96%
25g
€422.00 2024-04-16
A2B Chem LLC
AD95101-100g
Dimethyl cyclopent-3-ene-1,1-dicarboxylate
84646-68-4 98%
100g
$561.00 2024-04-19
Aaron
AR008HPL-100g
Dimethyl cyclopent-3-ene-1,1-dicarboxylate
84646-68-4 98%
100g
$325.00 2025-01-23
1PlusChem
1P008HH9-1g
Dimethyl cyclopent-3-ene-1,1-dicarboxylate
84646-68-4 98%
1g
$8.00 2025-03-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1132442-1g
Methyl 1-(Methoxycarbonyl)cyclopent-3-enecarboxylate
84646-68-4 98%
1g
¥60.00 2024-07-28

Dimethyl 3-Cyclopentene-1,1-dicarboxylate 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  7 h, rt
Reference
Stereoselective Arylation of Substituted Cyclopentenes by Substrate-Directable Heck-Matsuda Reactions: A Concise Total Synthesis of the Sphingosine 1-Phosphate Receptor (S1P1) Agonist VPC01091
Oliveira, Caio C.; dos Santos, Emerson A. F.; Nunes, Julia H. Bormio; Correia, Carlos Roque D., Journal of Organic Chemistry, 2012, 77(18), 8182-8190

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Stereoisomer of bis[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]tetrach… Solvents: Dichloromethane ;  2 h, 25 °C
Reference
Synthesis of Pyrimidine-Modified NHC Ruthenium-Alkylidene Catalysts and Their Application in RCM, CM, EM and ROMP Reactions
Wu, Guang-Long; Cao, Sheng-Li; Chen, Jian; Chen, Zili, European Journal of Organic Chemistry, 2012, 2012(34), 6777-6784

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Grubbs' catalyst Solvents: Dichloromethane ;  3 min, 80 °C
Reference
Microwave-assisted ruthenium-catalyzed olefin metathesis under solvent-free conditions
Thanh, Giang Vo; Loupy, Andre, Tetrahedron Letters, 2003, 44(51), 9091-9094

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Ruthenium(1+), [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[(t… Solvents: Dichloromethane ;  -78 °C; 15 min, -78 °C → rt
Reference
Generation and spectroscopic characterization of ruthenacyclobutane and ruthenium olefin carbene intermediates relevant to ring closing metathesis catalysis
van der Eide, Edwin F.; Romero, Patricio E.; Piers, Warren E., Journal of the American Chemical Society, 2008, 130(13), 4485-4491

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: (SP-5-31)-Dichloro(3,3-diphenyl-1,2-propadien-1-ylidene)bis(tricyclohexylphosphi… Solvents: Dichloromethane
Reference
Coordinatively unsaturated ruthenium allenylidene complexes: highly effective, well defined catalysts for the ring-closure metathesis of α,ω-dienes and dienynes
Fuerstner, Alois; Liebl, Monika; Hill, Anthony F.; Wilton-Ely, James D. E. T., Chemical Communications (Cambridge), 1999, (7), 601-602

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Lithium hydride Solvents: Dimethylformamide
Reference
Synthesis and biological evaluation of new nucleosides targeting HCV in a replicon system
Joubert, Nicolas, 2005, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Ruthenium, dichloro[(2E)-1-[2-(1-methylethoxy-κO)phenyl]-3-phenyl-2-propenyliden… Solvents: Dichloromethane ;  2 h, reflux
Reference
Bidentate Ruthenium Vinylcarbene Catalysts Derived from Enyne Metathesis
Fuerstner, Alois; Davies, Paul W.; Lehmann, Christian W., Organometallics, 2005, 24(16), 4065-4071

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Grubbs' catalyst Solvents: Dichloromethane ;  72 h, reflux
Reference
A flexible, efficient synthesis of (±)-carbocyclic phosphonic acid nucleoside derivatives
Wainwright, Phillip; Maddaford, Adrian; Bissell, Richard; Fisher, Ray; Leese, David; et al, Synlett, 2005, (5), 765-768

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Grubbs' catalyst (reaction products with isopropoxy-vinyl-Ph containing siloxane) Solvents: Dichloromethane ;  20 h, 25 °C
Reference
Highly active silica gel-supported metathesis (pre)catalysts
Fischer, Dirk; Blechert, Siegfried, Advanced Synthesis & Catalysis, 2005, 347(10), 1329-1332

Synthetic Circuit 10

Reaction Conditions
1.1 400 - 425 °C
Reference
The vinylcyclopropane-cyclopentene rearrangement
Hudlicky, Tomas; Kutchan, Toni M.; Naqvi, Saiyid M., Organic Reactions (Hoboken, 1985, 33,

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-m… Solvents: Dichloromethane ;  18 h, 25 °C
Reference
Ruthenium-Catalyzed Cross-Metathesis between Diallylsilanes and Electron-Deficient Olefins
BouzBouz, Samir; Boulard, Lucie; Cossy, Janine, Organic Letters, 2007, 9(19), 3765-3768

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Lithium hydride Solvents: Dimethylformamide ;  4 h, 0 °C
1.2 0 °C → rt; 3 d, rt; rt → 0 °C
Reference
Synthesis of (±)-1,2,3-triazolo-3'-deoxy-4'-hydroxymethyl carbanucleosides via click' cycloaddition
Broggi, Julie; Joubert, Nicolas; Diez-Gonzalez, Silvia; Berteina-Raboin, Sabine; Zevaco, Thomas; et al, Tetrahedron, 2009, 65(6), 1162-1170

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Ruthenium, dichloro[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-yli… Solvents: Dichloromethane
Reference
Study Concerning the Effects of Chelation on the Structure and Catalytic Activity of Ruthenium Carbene Complexes
Fuerstner, Alois; Thiel, Oliver R.; Lehmann, Christian W., Organometallics, 2002, 21(2), 331-335

Dimethyl 3-Cyclopentene-1,1-dicarboxylate Raw materials

Dimethyl 3-Cyclopentene-1,1-dicarboxylate Preparation Products

Dimethyl 3-Cyclopentene-1,1-dicarboxylateに関する追加情報

Recent Advances in the Application of Dimethyl 3-Cyclopentene-1,1-dicarboxylate (CAS: 84646-68-4) in Chemical Biology and Pharmaceutical Research

Dimethyl 3-Cyclopentene-1,1-dicarboxylate (CAS: 84646-68-4) is a versatile chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its cyclopentene ring and dicarboxylate functional groups, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have explored its utility in drug discovery, material science, and as a building block for complex organic frameworks.

One of the most notable advancements in the use of Dimethyl 3-Cyclopentene-1,1-dicarboxylate is its role in the synthesis of novel anti-inflammatory agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The researchers utilized a combination of molecular docking and in vitro assays to identify the most promising candidates, highlighting the compound's potential as a scaffold for developing new anti-inflammatory drugs.

In addition to its pharmaceutical applications, Dimethyl 3-Cyclopentene-1,1-dicarboxylate has been investigated for its utility in material science. A recent report in Advanced Materials detailed its use as a precursor for the synthesis of functionalized polymers with tunable mechanical properties. The study revealed that the compound's unique structure allows for the incorporation of various side chains, enabling the design of materials with specific characteristics such as biodegradability and enhanced thermal stability.

Another area of interest is the compound's role in asymmetric catalysis. A 2022 publication in Organic Letters described its use as a chiral auxiliary in the enantioselective synthesis of complex natural products. The researchers achieved high enantiomeric excess (ee) values, underscoring the compound's potential in the production of optically active pharmaceuticals. This finding opens new avenues for the development of more efficient and sustainable synthetic routes.

Despite these promising developments, challenges remain in the large-scale production and application of Dimethyl 3-Cyclopentene-1,1-dicarboxylate. Issues such as yield optimization, purification methods, and environmental impact need to be addressed to fully realize its potential. Future research directions may include the exploration of greener synthetic protocols and the development of novel derivatives with enhanced biological activity.

In conclusion, Dimethyl 3-Cyclopentene-1,1-dicarboxylate (CAS: 84646-68-4) represents a valuable tool in chemical biology and pharmaceutical research. Its diverse applications, from drug discovery to material science, highlight its versatility and potential for future innovations. Continued research and development efforts will be crucial in unlocking its full potential and addressing existing challenges.

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Amadis Chemical Company Limited
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